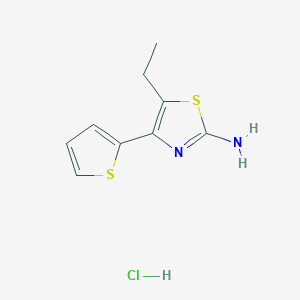

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride

CAS No.: 1185299-56-2

Cat. No.: VC2644395

Molecular Formula: C9H11ClN2S2

Molecular Weight: 246.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185299-56-2 |

|---|---|

| Molecular Formula | C9H11ClN2S2 |

| Molecular Weight | 246.8 g/mol |

| IUPAC Name | 5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2S2.ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;/h3-5H,2H2,1H3,(H2,10,11);1H |

| Standard InChI Key | QSTGMIJSGMAKQR-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=C(S1)N)C2=CC=CS2.Cl |

| Canonical SMILES | CCC1=C(N=C(S1)N)C2=CC=CS2.Cl |

Introduction

Chemical Identity and Structure

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1185299-56-2 |

| Molecular Formula | C9H11ClN2S2 |

| Molecular Weight | 246.8 g/mol |

| IUPAC Name | 5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2S2.ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;/h3-5H,2H2,1H3,(H2,10,11);1H |

| Standard InChIKey | QSTGMIJSGMAKQR-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=C(S1)N)C2=CC=CS2.Cl |

The compound consists of a thiazole core with an amino group at position 2, an ethyl substituent at position 5, and a thiophen-2-yl group at position 4. This arrangement creates a unique three-dimensional structure with multiple potential interaction sites for biological targets.

Synthesis and Preparation Methods

The synthesis of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride typically involves a multi-step process. Based on similar compounds, the following synthetic routes are likely employed:

From Thiophene Ketones

The synthesis typically begins with 1-thiophen-2-yl-ethanone derivatives, which undergo bromination followed by cyclization with thiourea to form the thiazole ring . This approach is consistent with general procedure 2 mentioned in the literature for similar compounds:

-

Reaction of 1-thiophen-2-yl-ethanone with a brominating agent like CuBr2

-

Subsequent cyclization with thiourea to generate the 2-aminothiazole core

-

Conversion to the hydrochloride salt using controlled conditions with hydrochloric acid

For the specific 5-ethyl variant, starting materials would include 5-ethyl-thiophen-2-yl ketone derivatives .

One-Pot Synthesis

A one-pot synthesis method may be employed, which combines all reactants in a single reaction vessel under controlled conditions. This approach simplifies the synthesis process and potentially improves yields.

Chemical Reactivity

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride can participate in various chemical reactions, particularly due to its multiple functional groups.

Types of Chemical Reactions

The compound can undergo several types of chemical reactions, including:

-

Nucleophilic substitutions: The 2-amino group can act as a nucleophile in substitution reactions

-

Acylation reactions: The amino group can be acylated to form amides, such as acetamide derivatives

-

Oxidation reactions: Both the thiophene and thiazole rings can be oxidized by oxidizing agents

-

Reduction reactions: Various groups can be reduced using appropriate reducing agents

-

Coupling reactions: The compound can serve as a building block in the synthesis of more complex molecules

Common Reagents and Reaction Conditions

Common reagents used in reactions with this compound include:

-

Oxidizing agents like potassium permanganate

-

Reducing agents such as sodium borohydride

-

Nucleophiles including sodium hydroxide

-

Acylating agents like acid chlorides and anhydrides

Reaction conditions typically involve controlled temperature and pH, with specific conditions varying based on the desired transformation.

Biological Activities and Applications

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride has potential applications in various fields due to its unique structure and reactivity.

Pharmaceutical Research

The compound is primarily used in scientific research applications, including:

-

Building block chemistry: Serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties

-

Enzyme inhibition studies: Similar thiazole derivatives have shown promising inhibitory effects on various enzymes

-

Drug discovery: Used in the development of novel therapeutic agents targeting specific biological pathways

Enzyme Inhibition Properties

Compounds containing thiazole and thiophene rings have demonstrated inhibitory activity against various enzymes. Particularly, similar thiazole compounds have shown promising results in inhibiting enzymes like histone deacetylases (HDACs), which play a crucial role in cancer progression. This suggests that 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride may exhibit similar inhibitory effects.

In one study, a thiophene-2-yl analog demonstrated inhibition potency in the low nanomolar range for the human fatty acid amide hydrolase (FAAH) enzyme (IC50 = 16 nM), while showing moderate inhibition potency at the human soluble epoxide hydrolase (sEH) enzyme (IC50 = 420 nM) .

Pesticidal Activities

Related thiazole derivatives with thiophenyl groups have been investigated for their pesticidal activities. In particular, compounds containing thiazole cores linked to thiophenyl groups have shown promising activity against mosquito larvae and phytopathogenic fungi, suggesting potential applications in agricultural and public health sectors .

Structural Analogs and Related Compounds

Several structural analogs of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride have been reported in the literature, with variations in substituents and their positions.

Key Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride | 1184990-24-6 | C9H11ClN2S2 | 246.8 g/mol | Position of ethyl group (on thiophene) |

| 4-Thiophen-2-yl-thiazol-2-ylamine | 28989-50-6 | C7H6N2S2 | 182.27 g/mol | Absence of ethyl group |

| 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine (free base) | - | C9H10N2S2 | 210.32 g/mol | Free base form |

| 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride | 1185304-88-4 | C9H12Cl2N2S2 | 283.24 g/mol | Additional HCl molecule |

Structure-Activity Relationships

Structure-activity relationship studies with similar compounds have revealed important insights:

-

The thiazole core is critical for biological activity in many applications

-

The position of substituents on both the thiazole and thiophene rings significantly affects potency

-

The 2-amino group on the thiazole ring serves as an important interaction site for biological targets

-

The ethyl substituent may contribute to lipophilicity and membrane permeability

-

Salt forms (hydrochloride) affect solubility and bioavailability

Comparison studies between thiophene and thiazole cores have shown that modifications to the aromatic rings can lead to significant changes in enzyme inhibition profiles, with some thiazole derivatives demonstrating improved potency compared to their thiophene counterparts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume